Phenyl N-cyano-N'-ethylcarbamimidate
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Overview
Description
Phenyl N-cyano-N’-ethylcarbamimidate is an organic compound with the molecular formula C10H11N3O. It is a derivative of carbamimidate, featuring a phenyl group, a cyano group, and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-cyano-N’-ethylcarbamimidate can be synthesized through the reaction of phenyl isocyanate with ethyl cyanoacetate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of Phenyl N-cyano-N’-ethylcarbamimidate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-cyano-N’-ethylcarbamimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The compound can be hydrolyzed to produce corresponding amides and acids.
Cycloaddition: It can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Cycloaddition: Reagents such as azides or nitrile oxides are commonly used.
Major Products
Nucleophilic Substitution: Substituted carbamimidates.
Hydrolysis: Amides and carboxylic acids.
Cycloaddition: Heterocyclic compounds.
Scientific Research Applications
Phenyl N-cyano-N’-ethylcarbamimidate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting enzyme inhibition.
Material Science: It is utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Phenyl N-cyano-N’-ethylcarbamimidate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The cyano group acts as an electrophile, facilitating various substitution and addition reactions. The phenyl group provides stability to the molecule, while the ethyl group influences its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-cyano-N’-methylcarbamimidate
- Phenyl N-cyano-N’-propylcarbamimidate
- Phenyl N-cyano-N’-butylcarbamimidate
Uniqueness
Phenyl N-cyano-N’-ethylcarbamimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative offers a balance between steric hindrance and electronic effects, making it particularly useful in certain synthetic applications .
Properties
CAS No. |
20494-36-4 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
phenyl N-cyano-N'-ethylcarbamimidate |
InChI |
InChI=1S/C10H11N3O/c1-2-12-10(13-8-11)14-9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
SBNYPMOAKGZBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC#N)OC1=CC=CC=C1 |
Origin of Product |
United States |
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